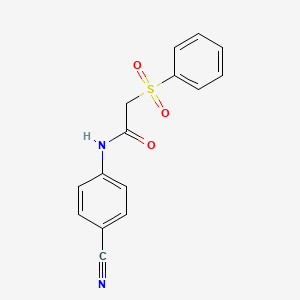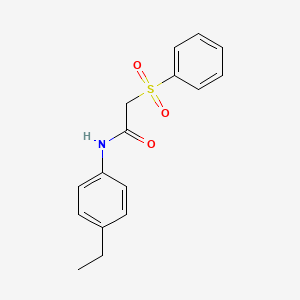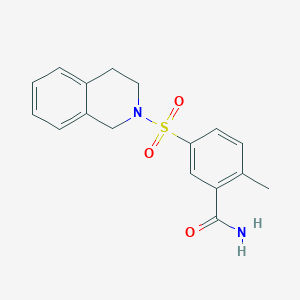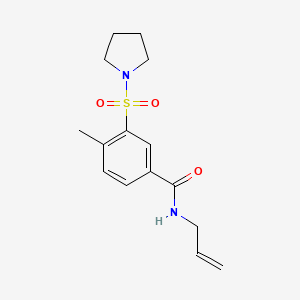![molecular formula C11H10N4O2 B4393769 5-Methyl-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione](/img/structure/B4393769.png)
5-Methyl-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Overview
Description
5-Methyl-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione is a heterocyclic compound that belongs to the class of triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione typically involves a 1,3-dipolar cycloaddition reaction. This reaction is carried out between nitrile imine dipoles and alkene dipolarophiles. The nitrile imine dipole can be generated by treating α-halohydrazones with a base or by subjecting tetrazole precursors to heating .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Methyl-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione involves its interaction with specific molecular targets. For example, its antifungal activity may be due to its ability to inhibit the synthesis of essential fungal cell wall components . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another heterocyclic compound with similar biological activities.
1,2,3-Triazole: A closely related compound with a similar structure and reactivity.
Uniqueness
5-Methyl-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione is unique due to its specific combination of a pyrrole ring and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-14-10(16)8-9(11(14)17)15(13-12-8)7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMWOOAEMLWJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(C1=O)N(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B4393702.png)
![17-Butyl-13-(1-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4393705.png)
![N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-3-carboxamide](/img/structure/B4393712.png)

![4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4393725.png)


![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4393745.png)
![5-Phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole](/img/structure/B4393751.png)

![N'-(5-chloro-2-methylphenyl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B4393766.png)
![N'-[2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]pyridine-4-carbohydrazide](/img/structure/B4393789.png)
![2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4393797.png)
